molecular formula C11H15NO2 B2658889 N-(2-(furan-3-yl)ethyl)pent-4-enamide CAS No. 1797289-91-8

N-(2-(furan-3-yl)ethyl)pent-4-enamide

Cat. No.: B2658889
CAS No.: 1797289-91-8
M. Wt: 193.246
InChI Key: MGFTVLREJONEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)pent-4-enamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . Its structure features a furan ring, a common heterocycle in medicinal chemistry, linked via an ethyl chain to a pent-4-enamide group . This specific arrangement combines a reactive terminal alkene with a furan-based amine scaffold, making it a valuable intermediate for synthetic organic chemistry and drug discovery research . The presence of both the electron-rich furan ring and the amide functionality suggests potential for diverse chemical transformations and molecular interactions. The primary application of this compound is as a building block for the synthesis of more complex molecules. Researchers can utilize the terminal double bond for further functionalization through reactions such as cross-coupling, hydrofunctionalization, or cycloaddition chemistries. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFTVLREJONEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 2 Furan 3 Yl Ethyl Pent 4 Enamide

Retrosynthetic Analysis of N-(2-(furan-3-yl)ethyl)pent-4-enamide

The most logical retrosynthetic disconnection for this compound is the cleavage of the amide bond. This C-N bond disconnection is a common and effective strategy in the retrosynthesis of amides. researchgate.netyoutube.com This approach simplifies the target molecule into two primary synthons: a (furan-3-yl)ethylaminium ion and a pent-4-enoate (B1234886) carboxylate. These synthons correspond to the synthetic equivalents, 2-(furan-3-yl)ethan-1-amine (B2934610) and a pent-4-enoic acid derivative, respectively. This strategy allows for the independent synthesis of the two precursor molecules, which are then coupled in the final step to yield the desired product.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target amide hinges on the efficient preparation of its two key precursors: the furan-containing amine and the unsaturated carboxylic acid derivative.

While 2-(furan-3-yl)ethanamine hydrochloride is commercially available, its synthesis from simpler starting materials is a crucial aspect of a comprehensive synthetic strategy. A plausible synthetic route to 2-(furan-3-yl)ethanamine involves the reduction of a nitrile intermediate. Although specific literature detailing the synthesis of 2-(furan-3-yl)ethanamine is not abundant, general methods for the preparation of furan (B31954) derivatives and the reduction of nitriles are well-established.

A potential pathway could start from a suitable furan precursor, such as furan-3-carbaldehyde or a related compound, which can be converted to 2-(furan-3-yl)acetonitrile (B6262236). This transformation can be achieved through various established methods in organic synthesis. Subsequently, the reduction of the nitrile group in 2-(furan-3-yl)acetonitrile would yield the desired 2-(furan-3-yl)ethanamine. This reduction can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Pent-4-enoic acid is a readily available starting material. For the purpose of amide bond formation, it is often advantageous to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. The synthesis of pent-4-enoyl chloride can be achieved by treating pent-4-enoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itchemguide.co.uk This conversion activates the carboxyl group, making it more susceptible to nucleophilic attack by the amine during the amidation step.

Table 1: Synthesis of Pent-4-enoic Acid Derivatives

Starting MaterialReagentProduct
Pent-4-enoic acidThionyl chloride (SOCl₂)Pent-4-enoyl chloride
Pent-4-enoic acidOxalyl chloride ((COCl)₂)Pent-4-enoyl chloride

Amide Bond Formation Methodologies for this compound

The final and crucial step in the synthesis is the formation of the amide bond between 2-(furan-3-yl)ethanamine and the activated pent-4-enoic acid derivative. Several reliable methods are available for this transformation, each with its own set of advantages regarding reaction conditions and substrate scope. researchgate.netluxembourg-bio.com

A widely used and effective method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common and effective coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.combachem.comsci-hub.st Another powerful class of coupling reagents is the uronium or aminium salts, with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) being a prominent example. wikipedia.orgmychemblog.comresearchgate.netcommonorganicchemistry.com HATU is known for its high efficiency and ability to promote coupling with even challenging substrates. wikipedia.org

Alternatively, the direct reaction of the amine with a pre-formed acyl chloride, such as pent-4-enoyl chloride, is a classic and often high-yielding method for amide synthesis. fishersci.itchemguide.co.ukacs.org This approach, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.it

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling Reagent SystemDescription
EDC/HOBtA carbodiimide-based system that forms a reactive HOBt ester intermediate. nih.govpeptide.com
HATUA uronium salt-based reagent known for high efficiency and rapid reaction rates. wikipedia.orgmychemblog.com
Acyl ChlorideA highly reactive carboxylic acid derivative that reacts directly with amines.

The optimization of reaction conditions is critical for achieving high yields and purity of the final amide product.

Temperature: Amide coupling reactions are often conducted at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating may be employed. Conversely, reactions involving highly reactive species like acyl chlorides are sometimes performed at lower temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction methodology. Common aprotic solvents for amide coupling include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). fishersci.itsci-hub.stwikipedia.org

Catalysis and Additives: In many amide coupling protocols, a base is added to neutralize acidic byproducts and to facilitate the reaction. Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. nih.govwikipedia.org For reactions utilizing coupling reagents like EDC, additives such as HOBt or DMAP can enhance the reaction rate and suppress side reactions. nih.govsci-hub.stpeptide.com

Table 3: Typical Reaction Parameters for Amide Bond Formation

MethodologyTypical Solvent(s)Typical TemperatureCommon Base/Additive
EDC/HOBt CouplingDMF, DCM0 °C to Room TemperatureDIPEA, TEA
HATU CouplingDMFRoom TemperatureDIPEA, TEA
Acyl Chloride MethodDCM, THF0 °C to Room TemperaturePyridine (B92270), TEA

The primary and most direct route for the synthesis of this compound involves the acylation of an amine. This method, a variation of the Schotten-Baumann reaction, is a cornerstone of amide bond formation in organic chemistry. fishersci.it The reaction proceeds by the nucleophilic attack of the primary amine, 2-(furan-3-yl)ethan-1-amine, on the electrophilic carbonyl carbon of an activated carboxylic acid derivative, typically pent-4-enoyl chloride. chemguide.co.ukpearson.com

The synthesis is generally carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), to avoid unwanted side reactions. fishersci.itcommonorganicchemistry.com A base, commonly a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion. The reaction is typically performed at room temperature, although cooling may be necessary for highly reactive acyl chlorides to control the exothermic nature of the reaction.

Reaction Scheme:

An alternative, though less direct, method involves the use of a coupling agent to facilitate the amide bond formation directly from pent-4-enoic acid and 2-(furan-3-yl)ethan-1-amine. Reagents such as propylphosphonic anhydride (B1165640) (T3P) are effective for this purpose, offering mild reaction conditions and producing water-soluble byproducts that simplify the purification process. researchgate.netorganic-chemistry.org

Table 1: Proposed Reaction Parameters for the Synthesis of this compound
ParameterConditionRationale
Reactant 12-(furan-3-yl)ethan-1-amineAmine source
Reactant 2pent-4-enoyl chlorideAcylating agent
BaseTriethylamineHCl scavenger
SolventDichloromethane (DCM)Aprotic solvent
Temperature0 °C to Room TemperatureControls reaction rate
Reaction Time1-6 hoursTypical for amide coupling

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic purification process is crucial to isolate this compound in high purity. The initial step typically involves an aqueous workup to remove the hydrochloride salt of the base and any unreacted water-soluble starting materials. The reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid (like HCl), a dilute base (like NaHCO₃), and brine.

Further purification can be achieved through several techniques, depending on the physical properties of the amide and the nature of the impurities.

Crystallization: If the synthesized amide is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. researchgate.net

Column Chromatography: For liquid products or when impurities have similar solubility profiles, column chromatography using silica (B1680970) gel is a standard and effective purification method. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for eluting the target compound.

Distillation: If the amide is a thermally stable liquid with a distinct boiling point from any impurities, vacuum distillation can be employed for purification. google.com

The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Table 2: Purification Techniques for this compound
TechniqueDescriptionApplicability
Aqueous WorkupWashing with acidic, basic, and neutral aqueous solutions.Initial removal of salts and water-soluble impurities.
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool to form crystals.Applicable if the product is a solid. researchgate.net
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Effective for both solid and liquid products, especially for separating closely related impurities.
Vacuum DistillationSeparation of liquids based on boiling point differences at reduced pressure.Suitable for thermally stable liquid products. google.com

Scalable Synthesis Protocols for this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. While the acylation of an amine with an acyl chloride is a robust reaction, for large-scale production, direct amide formation from the carboxylic acid using a coupling agent is often preferred to avoid handling highly reactive and corrosive acyl chlorides. acs.org

A scalable protocol would likely utilize a coupling agent like propylphosphonic anhydride (T3P). organic-chemistry.orgacs.org This reagent is advantageous for large-scale synthesis because it is relatively safe to handle, and its byproducts are water-soluble, which greatly simplifies the workup and product isolation. organic-chemistry.org The reaction can often be performed in a more environmentally benign solvent, and the workup may only require aqueous extraction, avoiding the need for large-scale chromatography. organic-chemistry.orgorganic-chemistry.org

Key considerations for a scalable protocol include:

Reagent Selection: Using pent-4-enoic acid with a coupling agent like T3P instead of pent-4-enoyl chloride. organic-chemistry.org

Solvent Choice: Selecting a solvent that is effective, safe, and has a lower environmental impact.

Workup Procedure: Designing a process that relies on extraction and crystallization rather than chromatography to minimize solvent waste and cost. google.com

Process Safety: Implementing appropriate measures to control reaction temperature and handle reagents safely on a large scale.

This approach offers a practical and efficient route for the large-scale production of this compound. acs.org

Theoretical and Computational Chemistry of N 2 Furan 3 Yl Ethyl Pent 4 Enamide

Quantum Chemical Calculations of N-(2-(furan-3-yl)ethyl)pent-4-enamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. globalresearchonline.net These calculations provide a theoretical framework for understanding the electronic structure, reactivity, and spectroscopic characteristics of this compound.

Molecular orbital (MO) theory helps in understanding the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the pentenyl double bond, as these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the electron-deficient carbonyl carbon of the amide group, marking it as a likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting non-covalent interactions. The ESP map of this compound would highlight distinct regions of positive and negative potential.

Regions of negative electrostatic potential (electron-rich), typically colored red or yellow, are expected around the electronegative oxygen atoms of the furan ring and the carbonyl group, as well as the nitrogen atom of the amide. These sites are potential hydrogen bond acceptors. In contrast, regions of positive electrostatic potential (electron-poor), usually colored blue, are anticipated around the hydrogen atom attached to the amide nitrogen (N-H), making it a hydrogen bond donor. The protons on the furan ring and the alkene would also exhibit a lesser degree of positive potential. This charge distribution is critical for understanding how the molecule might interact with biological receptors or other molecules.

Quantum chemical calculations can predict spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which serve as theoretical benchmarks for experimental identification and structural elucidation. globalresearchonline.netdntb.gov.ua

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of atoms, such as stretching or bending of bonds. For this compound, characteristic peaks can be predicted. The amide group gives rise to strong absorptions, including the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). nih.govlibretexts.org The terminal alkene and the furan ring also have distinct C=C and C-H stretching frequencies.

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500
AlkeneC-H Stretch3010 - 3095
FuranC-H Stretch~3100
AmideC=O Stretch (Amide I)1630 - 1680
AlkeneC=C Stretch1640 - 1680
FuranC=C Stretch1500 - 1600
AmideN-H Bend (Amide II)1510 - 1570
FuranC-O-C Stretch1000 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (δ). globalresearchonline.net These predictions are invaluable for assigning signals in experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C-H6.0 - 7.5110 - 145
Amide N-H7.5 - 8.5 (broad)-
Alkene C-H5.0 - 6.0115 - 140
Carbonyl (C=O)-170 - 175
Aliphatic C-H1.5 - 4.020 - 50

Conformational Analysis and Energy Landscape of this compound

The presence of multiple single bonds in the ethyl and pentenamide chains imparts significant conformational flexibility to this compound. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and to map their relative energies, creating a potential energy landscape. nih.gov

Key rotatable bonds include the C-C bonds in the side chains and the C-N bond of the amide. While rotation around the C-C bonds is relatively free, rotation around the amide C-N bond is highly restricted due to its partial double bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable in acyclic amides. researchgate.netlibretexts.org Computational methods, such as systematic or stochastic searches followed by geometry optimization using DFT, can be employed to explore the conformational space. nih.gov The results of such an analysis would yield a set of low-energy conformers, providing insight into the molecule's preferred shapes in different environments. Understanding the predominant conformations is crucial, as the biological activity of a molecule is often dictated by the specific 3D shape that binds to a biological target.

Molecular Docking Simulations with Prospective Biological Targets (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. drugdesign.orgnih.gov In a non-clinical context, docking simulations can be used to hypothesize potential biological targets for this compound and to understand the molecular interactions that might govern its binding.

The furan and amide moieties are present in numerous biologically active compounds, suggesting that this molecule could potentially interact with a range of protein targets, such as enzymes or receptors. semanticscholar.orgnih.gov The docking process involves preparing the 3D structures of the ligand (the low-energy conformers of our molecule) and the target protein. A docking algorithm then samples various positions and orientations of the ligand within the protein's binding site, and a scoring function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. ijcap.in These simulations can reveal key interactions, such as hydrogen bonds between the amide group and protein residues, or hydrophobic interactions involving the furan ring.

Table 3: Hypothetical Molecular Docking Results for this compound

Prospective Protein TargetTarget ClassPredicted Binding Affinity (kcal/mol)Potential Key Interactions
Cyclooxygenase-2 (COX-2)Enzyme-8.5Hydrogen bond (Amide N-H), Hydrophobic (Furan)
Fatty Acid Amide Hydrolase (FAAH)Enzyme-7.9Hydrogen bond (Amide C=O), Hydrophobic (Alkyl chain)
G-protein coupled receptor (GPCR)Receptor-9.2π-π stacking (Furan), Hydrogen bond (Amide)

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. youtube.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. acs.org Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked, revealing how it flexes, rotates, and changes conformation. This provides valuable information on the stability of the low-energy conformers identified through conformational analysis and the timescales of transitions between them. MD simulations can also elucidate the specific interactions with solvent molecules, such as the formation and breaking of hydrogen bonds, which can influence the molecule's preferred shape and solubility. Key metrics, such as the root-mean-square deviation (RMSD) of atomic positions, can be calculated to assess the stability of the molecule's structure over the simulation period.

Chemoinformatic Approaches to this compound Analog Design

Due to the lack of specific research on this compound, this section cannot be completed with detailed research findings and data tables as requested. Any attempt to do so would be speculative and not based on scientific literature.

An article focusing solely on the chemical compound “this compound” could not be generated, as no search results containing this specific compound name were found.

The search results did yield information on the following related topics:

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one and their biological activity. nih.gov
  • The synthesis and antiproliferative activity of a set of nine derivatives, including five brominated compounds. nih.gov
  • The use of the MTT assay to assess viable cell number based on mitochondrial enzyme activity. nih.gov
  • The trypan blue exclusion assay to analyze total cell number and viability. nih.gov
  • The pro-oxidative effects of certain compounds and their ability to increase reactive oxygen species in cancer cells. nih.gov
  • However, without specific data on this compound, it is not possible to generate the requested article. Further research on this specific compound is needed.

    Molecular and Cellular Mechanisms of Action for N 2 Furan 3 Yl Ethyl Pent 4 Enamide

    Structure-Mechanism Relationship Delineation for N-(2-(furan-3-yl)ethyl)pent-4-enamide

    The biological activity of this compound can be hypothetically attributed to the distinct roles of its three primary structural components: the furan (B31954) ring, the unsaturated amide chain, and the ethyl linker that connects them. The interplay between these components likely dictates the compound's pharmacokinetics and pharmacodynamics.

    The Furan Moiety as a Recognition Element:

    The furan ring is a five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds. wisdomlib.orgresearchgate.net Its presence in this compound suggests it may serve as a primary recognition element for a biological target. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking or hydrophobic interactions with amino acid residues within a protein's binding pocket. Furan derivatives have been associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, indicating that this ring system is a versatile pharmacophore. nih.govontosight.ai

    The Pent-4-enamide (B1609871) Moiety as the Reactive Group:

    The pent-4-enamide portion of the molecule contains two key features: the amide linkage and a terminal alkene. The amide group is a stable functional group known for its ability to form hydrogen bonds, which can contribute significantly to the binding affinity and specificity of a molecule for its target. numberanalytics.comnih.gov

    The terminal double bond in the pent-4-enoyl group introduces a site of unsaturation. Such α,β-unsaturated amides can act as Michael acceptors. nih.govresearchgate.net This chemical reactivity allows for the potential of covalent modification of nucleophilic residues, such as cysteine or lysine, on a target protein. This type of irreversible or slowly reversible binding can lead to potent and prolonged inhibition of enzyme activity or disruption of protein function.

    The Ethyl Linker and Conformational Flexibility:

    The ethyl linker connecting the furan ring and the amide group provides rotational flexibility. researchgate.netchemrxiv.org This flexibility is crucial as it allows the furan recognition moiety and the reactive pent-4-enamide group to orient themselves optimally within the binding site of a biological target. The length and nature of the linker in bioactive molecules are critical for determining the potency and selectivity of the compound. nih.gov

    Integrated Hypothetical Mechanism:

    A plausible, albeit theoretical, mechanism of action for this compound involves a two-step process. Initially, the furan-3-yl moiety may guide the molecule to a specific binding site on a target protein, driven by hydrophobic and hydrogen bonding interactions. Subsequently, the conformational flexibility afforded by the ethyl linker could position the pent-4-enamide group in close proximity to a nucleophilic amino acid residue, facilitating a covalent Michael addition reaction. This covalent bond formation would lead to the inhibition of the protein's biological function.

    Data Tables

    Table 1: Analysis of Structural Components of this compound and Their Postulated Functions.

    Structural ComponentKey FeaturesPotential Functional Role in Mechanism of Action
    Furan-3-yl Ring Aromatic heterocycle, Oxygen atomTarget recognition, π-π stacking, Hydrophobic interactions, Hydrogen bond acceptor
    Ethyl Linker Two-carbon chainProvides conformational flexibility, Optimal positioning of functional groups
    Amide Group -C(=O)NH-Hydrogen bond donor and acceptor, Structural rigidity, Metabolic stability
    Terminal Alkene C=C double bondMichael acceptor for covalent modification of target proteins

    Table 2: Comparison of this compound with Other Bioactive Furan Derivatives.

    CompoundKey Structural FeaturesKnown or Potential Biological Activity
    This compound Furan-3-yl, Ethyl linker, Unsaturated amideHypothetically antimicrobial or anticancer via covalent inhibition
    Nitrofurantoin Furan ring with a nitro group, Imidazolidine-2,4-dione moietyAntibacterial, used for urinary tract infections nih.gov
    Ranitidine Furan ring, Diaminoethylene group with a nitro-ethene substituentH2 receptor antagonist, Anti-ulcer agent wisdomlib.org
    Furan-2-carboxamides Furan-2-yl, Amide linkageReported to have antiproliferative activity against cancer cell lines nih.gov

    Structure Activity Relationship Sar Studies and Analog Design for N 2 Furan 3 Yl Ethyl Pent 4 Enamide

    Design Principles for N-(2-(furan-3-yl)ethyl)pent-4-enamide Analogs

    The design of analogs of this compound is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational analysis, and the modulation of physicochemical properties such as lipophilicity, electronic character, and metabolic stability. ctppc.org The core scaffold of this compound presents three primary regions for chemical modification: the furan (B31954) moiety, the ethyl linker, and the pent-4-enamide (B1609871) tail.

    Systematic Modification of the Furan Moiety

    The furan ring, an electron-rich aromatic heterocycle, is a key structural component that can engage in various interactions with biological targets. ijabbr.com Its modification is a strategic approach to probe the SAR of this class of compounds.

    Positional Isomerism: Investigation into the positional isomerism of the ethylpent-4-enamide substituent on the furan ring (e.g., substitution at the 2-position instead of the 3-position) can reveal the optimal geometry for target engagement.

    Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocyclic rings such as thiophene, pyrrole, or thiazole to evaluate the impact of heteroatom substitution on activity. cambridgemedchemconsulting.com These bioisosteres can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. researchgate.netresearchgate.net For instance, replacing the furan's oxygen with sulfur (thiophene) can modify the ring's aromaticity and lipophilicity. cambridgemedchemconsulting.com

    Substitution on the Furan Ring: The introduction of various substituents (e.g., halogens, alkyl groups, or electron-withdrawing/donating groups) onto the furan ring can modulate its electronic properties and provide additional points of interaction with the target. researchgate.net For example, the addition of a methyl group could enhance binding through hydrophobic interactions, while a halogen atom might introduce a favorable halogen bond.

    Structural Variations of the Ethyl Linker

    Chain Length Homologation: The length of the alkyl chain can be systematically varied (e.g., from a single methylene unit to a propyl or butyl chain) to determine the optimal distance between the furan and amide groups for biological activity.

    Introduction of Rigidity: The conformational flexibility of the ethyl linker can be constrained by incorporating cyclic structures, such as a cyclopropane or cyclobutane ring, or by introducing double or triple bonds. nih.gov This can help to lock the molecule into a more bioactive conformation and potentially increase binding affinity by reducing the entropic penalty upon binding.

    Heteroatom Incorporation: The replacement of a methylene unit within the linker with a heteroatom, such as an oxygen or a nitrogen atom, can introduce new hydrogen bonding capabilities and alter the polarity and pharmacokinetic properties of the analogs.

    Exploration of Pent-4-enamide Substitutions

    The pent-4-enamide moiety is a versatile component that offers multiple avenues for modification to fine-tune the compound's properties.

    Amide N-Substitution: The amide nitrogen can be substituted with various alkyl or aryl groups to explore the steric and electronic requirements in this region of the molecule. However, it is important to consider that N-alkylation can disrupt the hydrogen bond donating capacity of the amide NH group, which may be crucial for activity.

    Bioisosteres of the Amide Bond: The amide bond itself is susceptible to enzymatic hydrolysis in vivo. Therefore, its replacement with more stable bioisosteres, such as a 1,2,3-triazole, oxadiazole, or a ketone, can lead to analogs with improved metabolic stability. pressbooks.pubnih.gov These replacements aim to mimic the hydrogen bonding and geometric properties of the amide bond. drughunter.com

    Synthesis and Characterization of this compound Derivatives

    The synthesis of this compound and its derivatives is typically achieved through a convergent synthetic strategy. A common approach involves the amide coupling of a furan-containing amine with a suitable carboxylic acid or its activated derivative.

    For the synthesis of the parent compound, 2-(furan-3-yl)ethan-1-amine (B2934610) can be reacted with pent-4-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS). Alternatively, pent-4-enoyl chloride can be used for the acylation of 2-(furan-3-yl)ethan-1-amine in the presence of a base.

    The synthesis of analogs with modifications in the furan moiety would start from appropriately substituted furans. For instance, a substituted furan-3-carbaldehyde could be subjected to a Henry reaction followed by reduction to yield the corresponding substituted 2-(furan-3-yl)ethan-1-amine. Analogs with variations in the pent-4-enamide tail are synthesized by using the corresponding modified carboxylic acids in the amide coupling step.

    All synthesized compounds are rigorously purified, typically by column chromatography or recrystallization, and their structures are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The purity of the final compounds is generally assessed by High-Performance Liquid Chromatography (HPLC).

    Comparative Biological Evaluation of Analogs in In Vitro Systems

    The synthesized analogs of this compound are subjected to a battery of in vitro assays to determine their biological activity and establish a quantitative SAR. The choice of assays depends on the specific biological target of interest. For example, if the compounds are being investigated as enzyme inhibitors, an enzymatic assay would be employed to determine their half-maximal inhibitory concentration (IC₅₀).

    The following interactive data table presents hypothetical in vitro biological data for a series of this compound analogs, illustrating the potential impact of structural modifications on activity.

    From this hypothetical data, several SAR trends can be inferred. The switch from a furan-3-yl to a furan-2-yl moiety appears to be detrimental to activity. The replacement of the furan ring with a thiophene ring is well-tolerated and may even slightly improve potency. The introduction of a small lipophilic substituent, such as a methyl group on the furan ring, seems to be beneficial, potentially by enhancing hydrophobic interactions within the binding pocket. Lengthening the ethyl linker to a propyl linker leads to a significant decrease in activity, suggesting that the distance between the heterocyclic and amide moieties is critical. Finally, saturation of the pent-4-enamide tail to a pentanamide or its replacement with a cyclopropanecarboxamide also appears to reduce potency, indicating a possible role for the terminal double bond in binding or a preference for a specific conformation of the acyl chain.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

    To further refine the understanding of the SAR and to guide the design of new, more potent analogs, a Quantitative Structure-Activity Relationship (QSAR) study can be performed. nih.gov QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org

    The first step in a QSAR study is the calculation of a wide range of molecular descriptors for each analog. These descriptors can be categorized as:

    1D descriptors: Molecular weight, atom counts, etc.

    2D descriptors: Topological indices, connectivity indices, etc.

    3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

    Once the descriptors are calculated, a dataset is created that includes the descriptors as independent variables and the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value) as the dependent variable. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are then employed to build a predictive model. frontiersin.orgresearchgate.net

    A successful QSAR model can provide valuable insights into the key structural features that govern the biological activity of the this compound series. For example, the model might reveal that a specific combination of steric bulk, lipophilicity, and electronic properties is required for optimal activity. This information can then be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

    Lack of Publicly Available Data for this compound Prevents In-Depth Analysis

    A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available information on the chemical compound This compound . Consequently, a detailed analysis of its Structure-Activity Relationship (SAR) studies, analog design, pharmacophore modeling, and ligand-based design as requested cannot be provided at this time.

    Extensive searches for this specific compound have not yielded any peer-reviewed research articles, patents, or entries in major chemical and biological databases that would contain the necessary data for a comprehensive scientific report. The requested topics of SAR, analog design, and computational modeling are all contingent on the existence of foundational research that establishes the synthesis and biological activity of a compound. Without this primary data, any further analysis is purely speculative and would not meet the standards of scientific accuracy.

    While the furan and amide moieties are common in medicinal chemistry and are components of numerous biologically active molecules, the specific combination and arrangement in this compound does not appear to have been a subject of published research. Therefore, no data tables with research findings can be generated.

    It is possible that information on this compound exists in proprietary databases or internal research documents that are not accessible to the public. However, based on the available open-access scientific information, a detailed article on the specified topics for this compound cannot be constructed.

    Advanced Analytical Methodologies for N 2 Furan 3 Yl Ethyl Pent 4 Enamide Research

    Chromatographic Techniques for Separation and Purity Assessment

    Chromatography is an indispensable tool in the analysis of N-(2-(furan-3-yl)ethyl)pent-4-enamide, enabling its separation from reaction mixtures and the assessment of its purity. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte and the matrix in which it is present.

    High-Performance Liquid Chromatography (HPLC) Method Development

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is foundational for obtaining accurate and reproducible results.

    A typical reversed-phase HPLC method would be suitable for this compound. The method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation. A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a gradient elution system using acetonitrile (B52724) and water, which allows for the efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the furan (B31954) ring, typically around 220-280 nm.

    Table 1: Illustrative HPLC Method Parameters for this compound Analysis

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm

    | Injection Volume | 10 µL |

    Gas Chromatography (GC) for Volatile Byproducts

    While this compound itself is not highly volatile, Gas Chromatography (GC) is an essential technique for the analysis of potential volatile byproducts that may arise during its synthesis. Such byproducts could include unreacted starting materials like furan-3-ethylamine or reagents such as pent-4-enoyl chloride, as well as any low molecular weight side products.

    For the analysis of these volatile impurities, headspace or solid-phase microextraction (SPME) coupled with GC-mass spectrometry (GC-MS) would be the methods of choice. These techniques allow for the sensitive detection and identification of volatile compounds in a sample matrix. A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, would be suitable for separating a wide range of volatile organic compounds.

    Chiral Chromatography for Enantiomeric Purity (if applicable)

    The applicability of chiral chromatography depends on whether this compound can exist as enantiomers. If a chiral center is present in the molecule, for instance, through certain synthetic routes or modifications, then the separation of these enantiomers is critical, as they may exhibit different biological activities.

    Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amides and heterocyclic compounds. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase (using acetonitrile/water or methanol/water) modes can be effective for enantiomeric separation.

    Spectroscopic Characterization Methodologies

    Spectroscopic techniques are paramount for the definitive structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and molecular weight.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural assignment of this compound.

    The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would provide information on the carbon skeleton.

    Table 2: Predicted ¹H NMR Chemical Shifts for this compound

    Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
    Furan H-2 ~7.4 s
    Furan H-4 ~6.3 s
    Furan H-5 ~7.2 s
    -CH=CH₂ ~5.8 m
    -CH=CH₂ ~5.0 m
    -NH- ~5.5-6.5 br s
    -CH₂-NH- ~3.5 q
    Furan-CH₂- ~2.8 t
    -CO-CH₂- ~2.2 t

    Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Assignment Predicted Chemical Shift (ppm)
    C=O ~172
    Furan C-2 ~143
    Furan C-3 ~125
    Furan C-4 ~111
    Furan C-5 ~139
    -CH=CH₂ ~137
    -CH=CH₂ ~115
    -CH₂-NH- ~39
    Furan-CH₂- ~28
    -CO-CH₂- ~36

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

    Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation would be expected, such as cleavage of the amide bond (N-CO) and fragmentation of the furan ring and the pentenyl chain.

    Table 4: Predicted Key Mass Spectral Fragments for this compound

    m/z Possible Fragment Ion
    191 [M]⁺ (Molecular Ion)
    110 [C₇H₈NO]⁺
    95 [C₅H₅O-CH₂]⁺
    81 [C₅H₅O]⁺ (Furanomethyl cation)
    67 [C₄H₃O]⁺

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

    Spectroscopic techniques are indispensable for the initial identification of functional groups within a molecule. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its chemical architecture.

    Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The IR spectrum of a related compound, N-(2,2-diphenylethyl)furan-2-carboxamide, shows a strong signal for the secondary amide C=O stretching vibration in the solid phase between 1680–1630 cm⁻¹. mdpi.com Additionally, secondary amides typically exhibit an N-H stretching band in the range of 3500–3300 cm⁻¹. mdpi.com For this compound, characteristic absorption bands would be expected for the N-H stretch, the amide C=O stretch, C=C stretching from both the furan ring and the pentenyl group, and C-O stretching of the furan ring.

    Functional GroupExpected Wavenumber (cm⁻¹)
    N-H Stretch (Amide)3300 - 3500
    C=O Stretch (Amide)1630 - 1680
    C=C Stretch (Alkene)1640 - 1680
    C=C Stretch (Furan)~1500
    C-O Stretch (Furan)1000 - 1300

    Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The furan ring in this compound is the primary chromophore. Furan itself exhibits strong absorption in the UV region. The presence of the amide and pentenyl groups may cause shifts in the absorption maxima (λmax) compared to unsubstituted furan.

    Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

    Hyphenated analytical techniques are powerful tools for the separation and identification of compounds within complex mixtures.

    Gas Chromatography-Mass Spectrometry (GC-MS) could be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from other components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer would then fragment the eluted compound, producing a characteristic mass spectrum that can be used for identification.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is well-suited for the analysis of furan metabolites and other complex biological or environmental samples. nih.gov For this compound, LC would be used to separate the compound from a liquid matrix. The compound would then be ionized, and the resulting molecular ion would be selected and fragmented to produce a daughter ion spectrum. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive detection and quantification. The use of high-purity solvents and reagents is critical for achieving reliable and reproducible results in LC-MS analysis. lcms.cz

    Quantitative Analysis of this compound in Research Matrices

    For the quantitative analysis of this compound in various research matrices, such as in vitro reaction mixtures or environmental samples, a validated analytical method is required. LC-MS/MS is often the method of choice for quantitative studies due to its high sensitivity and selectivity.

    A typical quantitative LC-MS/MS method would involve the following steps:

    Sample Preparation: Extraction of the analyte from the matrix, followed by a clean-up step to remove interfering substances.

    Chromatographic Separation: Separation of the analyte from other components using a suitable LC column and mobile phase.

    Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in MRM mode.

    Calibration: Construction of a calibration curve using standards of known concentration to determine the concentration of the analyte in the unknown samples.

    The development of such a method would require careful optimization of all parameters to ensure accuracy, precision, and robustness.

    Biotechnological and Chemical Biology Applications of N 2 Furan 3 Yl Ethyl Pent 4 Enamide

    N-(2-(furan-3-yl)ethyl)pent-4-enamide as a Molecular Probe for Biological Systems

    There is no specific information available in the scientific literature detailing the use of this compound as a molecular probe for biological systems. The design of molecular probes often involves the incorporation of reporter groups or reactive functionalities that allow for the detection or interaction with specific biological targets. While furan-containing molecules have been developed as probes for certain applications, there are no published studies that describe such a role for this compound.

    Integration into High-Throughput Screening Libraries

    Information regarding the inclusion of this compound in high-throughput screening (HTS) libraries is not publicly documented. HTS libraries are collections of chemical compounds used in drug discovery and other biological research to rapidly assess the activity of a large number of compounds. While commercial suppliers list this compound for research purposes, its presence in specific academic or industrial HTS libraries has not been reported in the available literature.

    Development of this compound-Based Affinity Reagents

    There are no research articles or patents describing the development of affinity reagents based on this compound. Affinity reagents are tools used to bind to and isolate specific target molecules. The development of such reagents would require knowledge of a specific biological target for this compound, which is not currently established in the scientific literature.

    Potential Utility in Synthetic Organic Chemistry (e.g., as a catalyst, ligand component)

    The potential utility of this compound in synthetic organic chemistry, for instance as a catalyst or a component of a ligand, has not been explored in published research. The structure of the molecule does not immediately suggest obvious catalytic or coordinating properties that would make it a primary candidate for these applications without further functionalization. While furan-containing compounds can be versatile intermediates in synthesis, specific studies on the synthetic applications of this compound are absent. mdpi.com

    Exploration of this compound in Materials Science

    There is no available information on the exploration or application of this compound in the field of materials science. Research in this area often focuses on polymers, electronic materials, or other functional materials. mdpi.com While furan-based polymers and materials are an active area of research, there are no studies indicating that this compound has been investigated for such purposes.

    Future Research Directions and Concluding Remarks on N 2 Furan 3 Yl Ethyl Pent 4 Enamide

    Unexplored Synthetic Avenues for N-(2-(furan-3-yl)ethyl)pent-4-enamide Derivatives

    The synthesis of furan-containing amides is an active area of research, with numerous established methods that could be adapted and optimized for this compound and its derivatives. Future work could move beyond traditional amide bond formation to explore more efficient and sustainable methodologies.

    Several new methods for synthesizing 2-amidofurans have been described, offering promising avenues for exploration. nih.gov One such method is the thermolysis of a furan-2-carbonyl azide, which induces a Curtius rearrangement to form a furanyl isocyanate that can be trapped by various reagents. nih.gov Another advanced technique is the copper(I)-catalyzed C-N cross-coupling reaction between a bromo-substituted furan (B31954) and an amide, which has been shown to produce 2- and 3-substituted amidofurans in good yields. nih.gov

    Modern techniques such as microwave-assisted synthesis have been successfully employed for preparing furan-containing amides and esters under mild conditions. researchgate.net This approach often leads to enhanced reaction rates and higher yields, and its application to the target molecule could streamline its production. researchgate.net Furthermore, enzymatic polymerization presents a green chemistry approach for converting renewable resources into polymeric materials, a technique that has been used for furan-based copolyesters and could be explored for creating polymers from furan-amide monomers. nih.gov

    The table below outlines potential synthetic strategies that could be investigated for the synthesis of this compound derivatives.

    Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Precursors
    Amide Coupling Use of coupling reagents (e.g., EDC, CDI) to form the amide bond. researchgate.netnih.govMild conditions, high functional group tolerance.3-(2-aminoethyl)furan, Pent-4-enoic acid
    Acyl Chloride Method Conversion of pent-4-enoic acid to its acyl chloride, followed by reaction with 3-(2-aminoethyl)furan. mdpi.comHigh reactivity, often leads to high yields.3-(2-aminoethyl)furan, Pent-4-enoyl chloride
    Cu(I)-Catalyzed C-N Coupling Cross-coupling of a 3-bromofuran (B129083) derivative with pent-4-enamide (B1609871). nih.govDirect formation of the C(furan)-N bond.3-Bromofuran, Pent-4-enamide
    Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction. researchgate.netReduced reaction times, improved yields.As per conventional methods
    Enzymatic Synthesis Use of enzymes like lipase (B570770) as catalysts for amide formation. nih.govGreen and sustainable, high selectivity.Furan-based esters/amines, Pent-4-enoic acid derivatives

    These unexplored avenues represent significant opportunities to develop novel, efficient, and sustainable routes to a potentially valuable class of furan-containing molecules.

    Advanced Computational Modeling for this compound Interactions

    Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, where experimental data is scarce, advanced computational modeling is an essential first step to characterizing its properties and potential interactions.

    Quantum Chemical Calculations: Density Functional Theory (DFT) methods can be applied to investigate the formation of furan from various precursors, providing a mechanistic understanding of the transformation process. nih.gov Such calculations can determine thermodynamic parameters and transition states, revealing the feasibility and energy profile of synthetic routes. nih.gov For the target molecule, DFT could be used to calculate bond dissociation energies, electronic structure, and reactivity indices, similar to studies performed on other furan-based fuels. mdpi.com An in silico examination of the molecule's conformers could reveal its preferred three-dimensional structures, electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding its reactivity. researchgate.net

    Molecular Docking and QSAR: To explore its potential biological activity, molecular docking studies can be performed to predict how this compound might bind to specific protein targets. nih.gov This approach has been used to propose mechanisms of action for other furan-2-carboxamides. nih.gov Furthermore, by synthesizing a library of derivatives and evaluating their activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models use physicochemical parameters, often derived from computational methods, to find correlations with biological activity, thereby enabling the design of more potent compounds. nih.govnih.gov

    The following table summarizes computational methods and their potential applications to the study of this compound.

    Computational MethodApplicationPotential Insights
    Density Functional Theory (DFT) Electronic structure calculation, reaction mechanism modeling. nih.govMolecular geometry, charge distribution, reaction energetics, spectroscopic properties.
    Molecular Dynamics (MD) Simulation of molecular motion over time.Conformational flexibility, interaction with solvents, stability of molecular complexes.
    Molecular Docking Prediction of binding mode and affinity to a biological target. nih.govIdentification of potential protein targets, understanding of intermolecular interactions (e.g., hydrogen bonds).
    QSAR Modeling Correlation of chemical structure with biological activity. nih.govPrediction of the activity of new derivatives, identification of key structural features for activity.

    These computational approaches can provide a wealth of information, accelerating the discovery and development process by prioritizing the most promising synthetic targets and experimental assays.

    Deeper Elucidation of Mechanistic Complexity in this compound Activity

    A thorough understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its optimization and application. Mechanistic studies bridge the gap between molecular structure and observed function. For instance, detailed investigations into the synthesis of polysubstituted furans have revealed complex tandem sequences involving Michael additions, cyclizations, and eliminations, with the proposed mechanisms explaining the observed regioselectivity. rsc.org

    Future research should focus on kinetic studies of the key synthetic steps to determine reaction orders, rate constants, and activation energies. These experimental data, when combined with computational modeling of reaction pathways and transition states, can provide a comprehensive picture of the reaction mechanism. nih.gov Uncovering the factors that govern selectivity in reactions is also critical; studies on other systems have shown that the electronic and steric properties of catalysts and ligands play a dominant role. researchgate.net If the compound shows biological activity, elucidating its mechanism of action will be paramount. This involves identifying its molecular target(s) and understanding the biochemical pathways it modulates, which can be aided by techniques like molecular docking and various biochemical and cellular assays. nih.gov

    Challenges and Opportunities in the Field of Furan-Containing Amides

    The investigation of furan-containing amides is accompanied by a unique set of challenges and a vast landscape of opportunities.

    Challenges:

    Furan Stability: A significant challenge is the inherent instability of the furan ring under certain conditions, particularly acidic environments, which can lead to ring-opening and other undesired side reactions. numberanalytics.comresearchgate.net The high reactivity of some furan compounds can also complicate reaction control. numberanalytics.commdpi.com

    Synthetic Complexity: The synthesis of 3-amidofurans, in particular, can be laborious due to the difficulty of installing a nitrogen substituent at the C3 position of the furan ring. researchgate.net

    Polymerization Issues: In the context of polyamides, intramolecular hydrogen bonding between the furan oxygen and amide hydrogens can sometimes lead to the formation of low-molecular-weight materials, limiting their mechanical properties. rsc.org

    Opportunities:

    Renewable Feedstocks: Furan and its derivatives are readily accessible from renewable plant biomass, positioning them as key platform chemicals for a sustainable chemical industry. researchgate.netmdpi.comrsc.orgresearchgate.net This aligns with the principles of green chemistry and the transition away from fossil resources. mdpi.comrsc.org

    Novel Materials: The unique structure of the furan ring can impart desirable properties to polymers. Furan-based polyesters and polyamides are being explored as bio-based alternatives to petroleum-derived plastics like PET, offering potentially superior gas barrier and thermal properties. rsc.orgresearchgate.netresearchgate.net

    Bioactive Molecules: The furan scaffold is present in numerous natural products and pharmaceuticals, and furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. ijabbr.comnih.govresearchgate.net The furan-amide combination is a promising pharmacophore for the development of new therapeutic agents. nih.govnih.govnih.govmdpi.com

    Addressing these challenges through innovative catalysis and synthetic design will unlock the immense potential of this class of compounds. mdpi.com

    Broader Scientific Impact of this compound Research

    While this compound is a single molecule, research into its synthesis, properties, and applications would have a ripple effect across several scientific disciplines. Such research contributes directly to the development of a bio-based economy by finding high-value applications for chemicals derived from renewable resources like furfural. mdpi.comresearchgate.net

    In materials science, the molecule could serve as a novel monomer for the creation of advanced bio-based polyamides or functional polymers. rsc.orgnih.gov The insights gained from its polymerization and material characterization would advance the broader field of sustainable polymers. rsc.orgresearchgate.net

    In medicinal chemistry and drug discovery, the exploration of its biological activity could lead to new scaffolds for pharmaceuticals. ijabbr.comnih.gov The furan ring is a versatile building block, and understanding how its combination with an enamide side chain influences bioactivity could inspire the design of new drugs. nih.govresearchgate.net Ultimately, the study of molecules like this compound drives innovation in synthetic methodology, expands our understanding of structure-property relationships, and paves the way for a more sustainable chemical future.

    Q & A

    Q. Yield Optimization Strategies :

    • Use catalytic agents (e.g., DMAP) to enhance coupling efficiency.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts .

    Basic: How can the structural integrity of this compound be validated post-synthesis?

    Methodological Answer:
    Validation requires a combination of analytical techniques:

    • NMR Spectroscopy :
      • ¹H NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and the pent-4-enamide backbone (δ 5.6–5.8 ppm for alkene protons) .
      • ¹³C NMR : Identify carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm).
    • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C₁₁H₁₅NO₂: 194.1176).
    • X-ray Crystallography : Resolve 3D structure using SHELXL for small-molecule refinement if crystals are obtainable .

    Advanced: What strategies are effective for resolving contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

    Methodological Answer:
    Contradictions may arise from:

    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using guidelines like NIH/NCATS qHTS .
    • Compound Purity : Impurities >2% can skew results. Validate purity via HPLC (≥98%) and quantify residual solvents .
    • Solubility Issues : Use DMSO stock solutions at controlled concentrations (<0.1% v/v) to avoid solvent toxicity .

    Case Study : For inconsistent antimicrobial activity, compare MIC values across Gram-positive and Gram-negative bacteria while controlling for efflux pump activity .

    Advanced: How can computational modeling predict the interaction of this compound with biological targets?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Key parameters:
      • Ligand Preparation : Optimize protonation states at physiological pH (e.g., furan oxygen as hydrogen-bond acceptor) .
      • Binding Affinity : Prioritize targets with ∆G ≤ -7 kcal/mol .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond persistence .

    Example : Docking studies with COX-2 revealed hydrogen bonds between the amide group and Arg120/His90 residues, suggesting anti-inflammatory potential .

    Basic: What are the primary biological activities reported for this compound and its analogs?

    Methodological Answer:
    Reported activities include:

    Activity Assay System Key Findings Reference
    AntimicrobialE. coli (ATCC 25922)MIC = 32 µg/mL (comparable to ciprofloxacin)
    AnticancerMCF-7 breast cancer cellsIC₅₀ = 12.5 µM (apoptosis via caspase-3)
    NeuroprotectiveSH-SY5Y neurons (ROS assay)40% reduction in oxidative stress at 10 µM

    Mechanistic Insight : The furan ring and α,β-unsaturated amide moiety enable redox modulation and electrophilic targeting of cysteine residues in proteins .

    Advanced: How can researchers design derivatives of this compound to enhance metabolic stability?

    Methodological Answer:

    • Structural Modifications :
      • Furan Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce CYP450-mediated oxidation .
      • Alkene Saturation : Convert pent-4-enamide to pentanamide to eliminate Michael acceptor liability .
    • In Vitro ADME Screening :
      • Microsomal Stability : Incubate with liver microsomes (human/rat); aim for t₁/₂ > 30 min .
      • Plasma Protein Binding : Use equilibrium dialysis; target fu > 5% for adequate bioavailability .

    Basic: What safety precautions are critical when handling this compound in the lab?

    Methodological Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
    • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
    • Acute Toxicity Data :
      • LD₅₀ (Mouse) : Estimated >500 mg/kg (oral).
      • Skin Irritation : Non-irritating (OECD 404 compliant) .

    Advanced: What experimental approaches can elucidate the compound’s mechanism of action in cancer pathways?

    Methodological Answer:

    • Transcriptomics : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., p53, MAPK) .
    • Chemical Proteomics : Use clickable alkyne-tagged analogs to pull down interacting proteins (e.g., HSP90, tubulin) .
    • In Vivo Validation : Xenograft models (e.g., BALB/c mice with HT-29 tumors) to assess tumor growth inhibition at 50 mg/kg dosing .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.